molecular formula C12H22N2O4 B1390495 5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester CAS No. 903094-67-7

5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester

Cat. No. B1390495
CAS RN: 903094-67-7
M. Wt: 258.31 g/mol
InChI Key: NFLXTMHXWFFYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tert-butoxycarbonyl group, which is a common protecting group in organic synthesis .

Scientific Research Applications

Chemical Modification and Polymer Synthesis

5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester is utilized in the chemical modification of biopolymers to create ethers and esters with tailored properties. These properties are influenced by factors such as functional groups, substitution degrees, and patterns. This chemical plays a crucial role in the development of xylan esters, particularly by enhancing the accessibility of reagents through biopolymer activation. This process enables the creation of xylan esters with potential applications in drug delivery systems and various other fields due to their ability to form spherical nanoparticles with a narrow size distribution (Petzold-Welcke et al., 2014).

Industrial and Pharmaceutical Synthesis

In the context of pharmaceuticals, this compound is significant in the synthetic pathways of complex drugs such as vandetanib. The synthesis process involves several stages, including substitution, deprotection, and methylation, highlighting the compound's versatility and crucial role in yielding products with commercial viability and scalability in industrial production (Mi, 2015).

Stereoselective Synthesis

The compound is a part of the family of chemicals used for stereoselective synthesis, particularly in the creation of structurally diverse N-heterocycles like piperidines, pyrrolidines, and azetidines. These heterocycles form the structural core of many natural products and therapeutically relevant compounds, indicating the compound's importance in medicinal chemistry and drug development (Philip et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could act as a precursor for other compounds in chemical reactions, but this would depend on the specific context in which it’s used .

Safety and Hazards

While specific safety data for this compound was not found, it’s generally important to handle all chemicals with care. This includes wearing appropriate personal protective equipment, working in a well-ventilated area, and following all relevant safety protocols .

properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLXTMHXWFFYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
Reactant of Route 2
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
Reactant of Route 3
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
Reactant of Route 4
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
Reactant of Route 5
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
Reactant of Route 6
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester

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